molecular formula C20H15N3O6S B13740902 Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- CAS No. 3178-78-7

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-

Cat. No.: B13740902
CAS No.: 3178-78-7
M. Wt: 425.4 g/mol
InChI Key: DMYARGFVXSUNTD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- typically involves multiple steps, including the introduction of the sulfonamide group and the anthracenyl moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Employed as a dye or pigment in textile and other manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its diverse applications in research and industry further highlight its significance.

Properties

CAS No.

3178-78-7

Molecular Formula

C20H15N3O6S

Molecular Weight

425.4 g/mol

IUPAC Name

3-[(5-amino-4,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonamide

InChI

InChI=1S/C20H15N3O6S/c21-11-4-6-13(24)17-15(11)19(26)18-14(25)7-5-12(16(18)20(17)27)23-9-2-1-3-10(8-9)30(22,28)29/h1-8,23-25H,21H2,(H2,22,28,29)

InChI Key

DMYARGFVXSUNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N

Origin of Product

United States

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